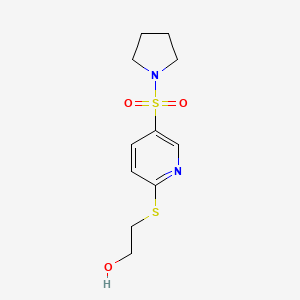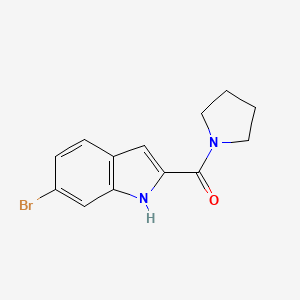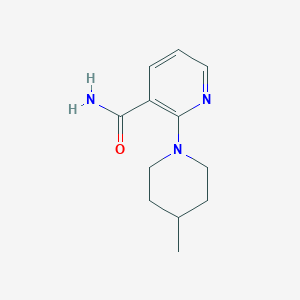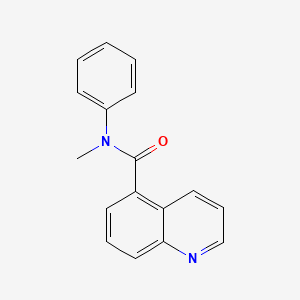
2-(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)sulfanylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)sulfanylethanol is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is a sulfonamide-based compound that has been synthesized using a variety of methods. The compound has been found to have potential applications in scientific research, particularly in the field of medicine.
Mecanismo De Acción
The mechanism of action of 2-(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)sulfanylethanol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth, inflammation, and neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)sulfanylethanol has a variety of biochemical and physiological effects. It has been found to inhibit cancer cell growth and induce apoptosis in cancer cells. It has also been found to reduce inflammation and oxidative stress in cells. Additionally, it has been found to improve cognitive function and reduce anxiety in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)sulfanylethanol in lab experiments is its potential as a therapeutic agent for cancer, inflammation, and neurological disorders. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a potential candidate for cancer treatment. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 2-(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)sulfanylethanol. One direction is to further elucidate its mechanism of action and optimize its therapeutic potential. Another direction is to study its potential use in combination with other anticancer or anti-inflammatory agents. Additionally, it could be studied for its potential use in the treatment of other diseases, such as Alzheimer's disease or Parkinson's disease.
Métodos De Síntesis
The synthesis of 2-(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)sulfanylethanol has been achieved using a variety of methods. One method involves the reaction of 2-bromo-5-nitropyridine with pyrrolidine in the presence of sodium hydride, followed by reduction with sodium borohydride and sulfonation with chlorosulfonic acid. Another method involves the reaction of 2-bromo-5-nitropyridine with pyrrolidine in the presence of sodium hydride, followed by reduction with lithium aluminum hydride and sulfonation with chlorosulfonic acid. Both methods result in the formation of 2-(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)sulfanylethanol with high yields.
Aplicaciones Científicas De Investigación
2-(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)sulfanylethanol has potential applications in scientific research, particularly in the field of medicine. It has been found to have anticancer properties and has been studied for its potential use in cancer treatment. It has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. Additionally, it has been studied for its potential use in the treatment of neurological disorders.
Propiedades
IUPAC Name |
2-(5-pyrrolidin-1-ylsulfonylpyridin-2-yl)sulfanylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S2/c14-7-8-17-11-4-3-10(9-12-11)18(15,16)13-5-1-2-6-13/h3-4,9,14H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYYFMIGPBIKNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN=C(C=C2)SCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)sulfanylethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7476003.png)


![5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7476019.png)
![N-[(3-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7476033.png)

![N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide](/img/structure/B7476052.png)



![2-[(1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carbonyl)amino]benzoic acid](/img/structure/B7476084.png)
![2-[[4-(4-Fluorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]acetonitrile](/img/structure/B7476092.png)

![4-chloro-N-[2-oxo-2-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]ethyl]benzamide](/img/structure/B7476101.png)